molecular formula C13H16N2 B7517768 1-(4-phenylbutyl)-1H-imidazole

1-(4-phenylbutyl)-1H-imidazole

Cat. No.: B7517768
M. Wt: 200.28 g/mol
InChI Key: VLQXHSPYBGQSGF-UHFFFAOYSA-N
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Description

1-(4-Phenylbutyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenylbutyl)-1H-imidazole typically involves the reaction of 4-phenylbutylamine with imidazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenylbutyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Hydrogenated imidazole compounds.

    Substitution: Halogenated or nitro-substituted phenylbutyl imidazole derivatives.

Scientific Research Applications

1-(4-phenylbutyl)-1H-imidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-phenylbutyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the phenylbutyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

    1-(4-Phenylbutyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

    1-(4-Phenylbutyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    1-(4-Phenylbutyl)-1H-triazole: Features a triazole ring.

Uniqueness: 1-(4-phenylbutyl)-1H-imidazole is unique due to its specific combination of the imidazole ring and the 4-phenylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

1-(4-phenylbutyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-13(7-3-1)8-4-5-10-15-11-9-14-12-15/h1-3,6-7,9,11-12H,4-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQXHSPYBGQSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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